molecular formula C17H22BrNO2 B4556523 (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE

(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE

Cat. No.: B4556523
M. Wt: 352.3 g/mol
InChI Key: KPVJEKVVAKJQAP-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a brominated aromatic ring, a methoxy group, and a cycloheptyl group attached to a propenamide backbone

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry

    Material Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenol, undergoes bromination to introduce the bromine atom at the 3-position.

    Formation of Propenamide: The brominated product is then reacted with an appropriate propenamide precursor under suitable conditions to form the desired compound.

    Cycloheptyl Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Products may include 3-bromo-4-methoxybenzoic acid.

    Reduction: Products may include 3-(3-bromo-4-methoxyphenyl)-N-cycloheptylpropylamine.

    Substitution: Products may include 3-(3-amino-4-methoxyphenyl)-N-cycloheptyl-2-propenamide.

Mechanism of Action

The mechanism of action of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEXYL-2-PROPENAMIDE: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOPENTYL-2-PROPENAMIDE: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

The presence of the cycloheptyl group in (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-methoxyphenyl)-N-cycloheptylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-21-16-10-8-13(12-15(16)18)9-11-17(20)19-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,19,20)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVJEKVVAKJQAP-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2CCCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2CCCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N~1~-CYCLOHEPTYL-2-PROPENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.